4-(3-chlorophenyl)-2H-phthalazin-1-one

PARP-1 inhibition IC50 comparison DNA damage repair

PARP-1 research often suffers from isomeric impurity that skews binding data. 4-(3-Chlorophenyl)-2H-phthalazin-1-one (11c) resolves this with an authenticated meta-chloro pharmacophore delivering 1.43-fold greater potency over Olaparib (IC50 97 vs 139 nM) and defined thermodynamic engagement of Arg878/Asp766. • Induces apoptosis in A549 NSCLC cells (cleaved PARP-1, caspase-3/9 activation) • Superior ΔGbind over para-Cl isomer (11d) via -7.24 kcal/mol electrostatic stabilization • Benchmark standard for competitive displacement assays, co-crystallization, and SAR expansion

Molecular Formula C14H9ClN2O
Molecular Weight 256.68 g/mol
Cat. No. B8712262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-chlorophenyl)-2H-phthalazin-1-one
Molecular FormulaC14H9ClN2O
Molecular Weight256.68 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NNC2=O)C3=CC(=CC=C3)Cl
InChIInChI=1S/C14H9ClN2O/c15-10-5-3-4-9(8-10)13-11-6-1-2-7-12(11)14(18)17-16-13/h1-8H,(H,17,18)
InChIKeyFPVZVESOAWCPPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-chlorophenyl)-2H-phthalazin-1-one: Meta-Chloro PARP-1 Inhibitor


4-(3-chlorophenyl)-2H-phthalazin-1-one (CAS 1309196-01-7) is a heterocyclic small molecule belonging to the 4-phenylphthalazin-1(2H)-one class, characterized by a phthalazinone core with a 3-chlorophenyl substituent [1]. This compound, designated as **11c** in the seminal medicinal chemistry literature, has been identified as a potent and selective inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1), a clinically validated target in DNA damage response pathways for oncology [2]. Its structural differentiation lies specifically in the *meta*-position of the chlorine atom on the pendant phenyl ring, a feature that computational mechanistic studies have shown to confer a distinct binding orientation and thermodynamic advantage over its *para*-chloro isomer (11d) within the PARP-1 catalytic domain [2].

PARP-1 catalytic domain inhibition and binding-mode studies
Isomer-specific tool for meta-chlorophenyl binding profile vs para-Cl
DNA damage repair pathway probe; supports apoptosis endpoint analysis

4-(3-chlorophenyl)-2H-phthalazin-1-one: Isomer-Specific PARP-1 Binding


Generic substitution within the 4-phenylphthalazinone class is not equivalent due to the profound impact of chlorine positional orientation on PARP-1 binding thermodynamics and inhibitory potency. A head-to-head computational comparison between 4-(3-chlorophenyl)-2H-phthalazin-1-one (11c, meta-Cl) and its para-Cl isomer (11d) revealed that the meta-Cl facilitates optimal motion towards conserved catalytic residues Arg878 and Asp766 via consistent π-cation and π-anion interactions, respectively [1]. This results in a higher total binding free energy (ΔGbind) for 11c. In contrast, 11d exhibits high structural deviations and an unstable binding orientation, directly translating to differential inhibitory potency [1]. Therefore, procurement for research cannot interchangeably use unspecified phthalazinone PARP-1 inhibitors; the precise isomeric form dictates the fidelity of mechanistic and phenotypic outcomes.

Isomer specificity Para-chlorophenyl isomer (11d) may not reproduce meta-Cl binding trajectory or inhibitory profile.
Binding thermodynamics Differential electrostatic contributions may shift PARP-1 interaction energy, altering potency readouts.
Selectivity context Unspecified positional isomers may change selectivity fingerprints; isomeric identity requires verification.

4-(3-chlorophenyl)-2H-phthalazin-1-one: Comparative Potency & Selectivity


PARP-1 Enzymatic Inhibition vs. Olaparib

In a direct enzymatic assay, 4-(3-chlorophenyl)-2H-phthalazin-1-one (compound 11c) demonstrated greater inhibitory potency against PARP-1 than the FDA-approved clinical agent Olaparib [1]. The IC50 value of 97 nM for 11c represents a 30% improvement in potency over Olaparib (IC50 = 139 nM) measured under identical experimental conditions within the same study [1]. This establishes 11c as a more potent pharmacophore starting point for PARP-1 inhibition.

PARP-1 Inhibition
Head-to-head
IC50: 97 nM (11c) vs 139 nM (Olaparib)
1.43-fold lower IC50
Supports PARP-1 enzyme-based assay context
Single-study head-to-head; independent replication recommended
PARP-1 inhibition IC50 comparison DNA damage repair

Binding Free Energy: Meta-Chloro vs. Para-Chloro

Molecular dynamics simulation and thermodynamic energy decomposition revealed that the meta-chlorophenyl isomer (11c) forms a more energetically stable complex with the PARP-1 binding pocket compared to its para-chlorophenyl counterpart (11d) [1]. The binding affinity of 11c is potentiated by significantly higher electrostatic contributions (ΔEele = -27.20 kcal/mol for 11c vs. -19.96 kcal/mol for 11d) and stronger van der Waals interactions (ΔEvdW = -50.58 kcal/mol for 11c vs. -49.46 kcal/mol for 11d), leading to a superior total binding free energy (ΔGbind) [1]. This computational validation at an atomistic level supports the experimentally observed potency differences.

Binding Energy
Reported
ΔEele: -27.20 (meta) vs -19.96 (para) kcal/mol
ΔΔEele = -7.24 kcal/mol (meta advantage)
Supports meta-chlorophenyl binding-mode rationale
Computational MD/MM-PBSA; experimental binding validation pending
binding free energy molecular dynamics positional isomerism

PARP-1 Selectivity and Meta-Chlorine Binding Mode

The mechanistic study comparing the meta-chloro (11c) and para-chloro (11d) isomers explicitly identifies that changes in chlorine positional orientation underlie the differential inhibitory potencies and selectivity towards PARP-1 [1]. The meta-Cl positioning in 11c directs the compound towards a conserved binding motif involving key residues Arg878 and Asp766 through consistent π-cation and π-anion interactions, a binding mode not optimally adopted by 11d [1]. While a full selectivity panel against other PARP isoforms (e.g., PARP-2, Tankyrase) for 11c is not reported in the available literature, this atomistic insight provides a strong mechanistic rationale for the compound's enhanced PARP-1 selectivity potential compared to its para-substituted analog.

Binding Mode Selectivity
Class-level
Consistent π-cation (Arg878) and π-anion (Asp766) interactions; stable trajectory vs para-Cl
Informs PARP-1 selectivity rationale
Full PARP isoform selectivity panel not reported; model-based inference
PARP-1 selectivity off-target panel kinase selectivity

4-(3-chlorophenyl)-2H-phthalazin-1-one: High-Impact Research Applications


Probing PARP-1 Catalytic Domain

Researchers in the field of DNA damage response and synthetic lethality can use this compound as a high-precision molecular probe to investigate the structural determinants of PARP-1 inhibition. The experimentally demonstrated 1.43-fold greater potency of 11c over Olaparib (IC50 97 nM vs. 139 nM) [1], combined with the atomistic binding mechanism favoring π-interaction with Arg878 and Asp766 [2], makes it an ideal standard for competitive displacement assays or co-crystallization studies aimed at understanding ligand-receptor dynamics at the catalytic pocket.

PARP-1-Dependent Apoptosis in NSCLC Models

This compound is uniquely qualified for in vitro oncology studies focusing on the intrinsic apoptotic pathway in non-small cell lung cancer (NSCLC). The 2018 study established that 11c not only inhibits PARP-1 with 97 nM potency but also induces apoptosis in A549 lung carcinoma cells, evidenced by increased cleaved PARP-1 and activated caspase-3/9 levels [1]. This makes it a valuable tool compound for differentiating downstream biological effects triggered by the meta-chloro pharmacophore, which are not necessarily recapitulated by other positional isomers or commercial PARP-1 inhibitors.

SAR of Chlorine Positional Isomers

Medicinal chemists optimizing new PARP-1 inhibitors can use 4-(3-chlorophenyl)-2H-phthalazin-1-one as a critical benchmark for SAR expansion. The validated computational models showing that the meta-Cl form (11c) achieves a total binding free energy (ΔGbind) superior to its para-Cl analog (11d) due to -7.24 kcal/mol greater electrostatic stabilization [2] provide a clear thermodynamic rationale for prioritizing meta-substituted analogs in lead optimization.

Application
Selection Property
Validation Focus
PARP-1 catalytic domain binding studies
Meta-chlorophenyl binding-mode profile
Binding kinetics and co-crystallization
Lung cancer cell-model apoptosis studies
Cellular PARP-1 cleavage and caspase activation markers
Apoptosis pathway endpoint validation
Chlorine positional isomer SAR studies
Thermodynamic binding-energy profile
Meta-substituted analog optimization
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